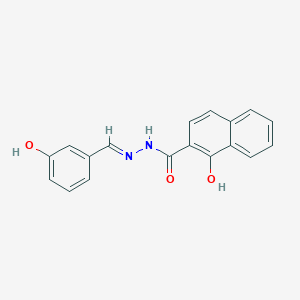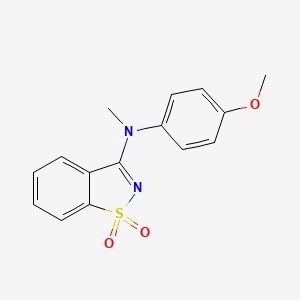![molecular formula C15H11ClO4 B5793742 4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid](/img/structure/B5793742.png)
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H11ClO4 It is characterized by the presence of a benzoic acid moiety substituted with a chlorinated formylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-formylphenol and methyl 4-hydroxybenzoate.
Reaction: The two starting materials undergo a nucleophilic substitution reaction in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Hydrolysis: The resulting ester intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 4-[(4-carboxy-2-formylphenoxy)methyl]benzoic acid.
Reduction: 4-[(4-hydroxymethyl-2-formylphenoxy)methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzoic acid moiety can interact with cellular receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-chloro-2-methylphenoxy)methyl]benzoic acid
- 4-[(4-fluoro-2-formylphenoxy)methyl]benzoic acid
- 4-[(4-bromo-2-formylphenoxy)methyl]benzoic acid
Uniqueness
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid is unique due to the presence of both a chlorinated formylphenoxy group and a benzoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-13-5-6-14(12(7-13)8-17)20-9-10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJBCVDXMOFOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)

![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide](/img/structure/B5793685.png)
![2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)

![4-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B5793725.png)
![ETHYL 4-[({[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B5793729.png)
![5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE](/img/structure/B5793732.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B5793734.png)


![N-(PROPAN-2-YL)-2-[2-(PROPAN-2-YLSULFANYL)BENZAMIDO]BENZAMIDE](/img/structure/B5793765.png)
